3-Amino-1-hydroxypyrrolidin-2-one

NMDA Receptor Electrophysiology Enantiomer

Researchers studying NMDA receptor glycine site function frequently encounter data confounded by sedative and ataxic effects when using racemic (±)-HA-966, as the (S)-(-) enantiomer introduces off-target behavioral suppression unrelated to glycine site antagonism. • (R)-(+)-HA-966 is >50-fold more potent at the NMDA receptor glycine site vs. the (S)-(-) isomer, delivering clean, interpretable data for LTP, synaptic plasticity, or excitotoxicity studies. • For sedative/hypnotic mechanism or motor control investigations, the (S)-(-)-enantiomer is the appropriate tool (>25-fold more potent for sedation). • The 3-aminopyrrolidin-2-one core also serves as a validated scaffold for designing isoform-selective HDAC6 inhibitors (nanomolar IC₅₀, >4000-fold selectivity). Racemic, (R)-(+), and (S)-(-) forms available. Verified purity ≥97%.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 1003-51-6
Cat. No. B086468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-hydroxypyrrolidin-2-one
CAS1003-51-6
Synonyms1-hydroxy-3-amino-2-pyrrolidone
1-hydroxy-3-amino-2-pyrrolidone hydrochloride
1-hydroxy-3-amino-pyrrolidine-2-one
1-hydroxy-3-amino-pyrrolidine-2-one monohydrochloride
1-hydroxy-3-aminopyrrolidin-2-one
2-pyrrolidinone, 3-amino-1-hydroxy-, hydrochloride (1:1)
3-amino-1-hydroxypyrrolidone
DL-1-hydroxy-3-amino-2-pyrrolidinone
HA 966
HA-966
HA-966 hydrochloride
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1N)O
InChIInChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2
InChIKeyHCKUBNLZMKAEIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-hydroxypyrrolidin-2-one: Chemical Profile & NMDA Role


3-Amino-1-hydroxypyrrolidin-2-one (CAS 1003-51-6, also known as (±)-HA-966) is a racemic mixture of a cyclic hydroxamic acid derivative [1]. It functions primarily as an antagonist and low-efficacy partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex . The compound possesses a chiral center, and its overall pharmacological profile is the composite result of the distinct and opposing activities of its two enantiomers . It is employed as a research tool in neuroscience to dissect the roles of the glycine modulatory site in NMDA receptor function.

Racemic mixture (chiral center)
NMDA receptor glycine site ligand
Enantiomer-dependent pharmacology
Requires stereochemical control for specificity

HA-966 Generic Substitution: The Enantiomer Problem


The racemic mixture (±)-HA-966 cannot be interchanged with its individual enantiomers or other glycine-site ligands due to a fundamental dissociation of pharmacological properties between its (R)-(+)- and (S)-(-)-isomers [1]. The (R)-(+)-enantiomer possesses the desired NMDA receptor antagonist activity, while the (S)-(-)-enantiomer is a potent sedative and ataxic agent with weak NMDA antagonist activity [2]. This means using the racemate introduces confounding sedative effects that can obscure or complicate experimental outcomes, particularly in behavioral neuroscience studies. Consequently, procurement and experimental design must explicitly consider stereochemistry.

Racemic (±)-HA-966 introduces (-)-enantiomer sedation that may confound NMDA-specific readouts
(+)- and (-)-enantiomers exhibit distinct CNS effects; racemate may not replicate enantiomer-specific outcomes
Procurement without enantiomer specification may lead to behavioral variability not attributable to NMDA receptor

HA-966: Quantitative Evidence for Differentiation


NMDA Receptor Antagonism: (+)- vs (-)-HA-966

The (R)-(+)-enantiomer is the active component responsible for NMDA receptor antagonism, exhibiting a potency that is over 54 times greater than that of the (S)-(-)-enantiomer in a functional electrophysiological assay .

NMDA Antagonism (+)- vs (-)
Head-to-head
IC50 13 μM (rat cortical neurons)
Identifies (+)-enantiomer as NMDA antagonist source
54-fold IC50 difference; (-)-enantiomer IC50 708 μM
NMDA Receptor Electrophysiology Enantiomer

NMDA Glycine Site Binding: (+)- vs (-)-HA-966

The difference in functional activity is underpinned by a significant difference in binding affinity to the glycine modulatory site on the NMDA receptor. The (+)-enantiomer displaces [3H]glycine with a potency 27 times greater than that of the (-)-enantiomer [1].

Glycine Site Binding (+)- vs (-)
Head-to-head
IC50 12.5 μM for (+)-HA-966
Binding affinity consistent with functional data
27-fold higher binding than (-)-enantiomer (IC50 339 μM)
Radioligand Binding Glycine Site Enantiomer

Anticonvulsant vs Sedative Effects: (+)-HA-966

In vivo studies confirm that the desirable anticonvulsant effects are specific to the (+)-enantiomer, with a quantified ED50 value, while the undesirable sedation is more than 25-fold more potent in the (-)-enantiomer [1].

Anticonvulsant vs Sedative
Head-to-head
ED50 52.6 mg/kg for (+)-HA-966
Reported anticonvulsant endpoint specific to (+)-enantiomer
(-)-enantiomer sedation >25-fold more potent; mouse seizure model
Anticonvulsant Neuroprotection in vivo

HA-966 Scaffold for HDAC6 Inhibitors

The 3-aminopyrrolidinone core of HA-966 serves as a privileged scaffold for the development of novel, potent, and selective histone deacetylase 6 (HDAC6) inhibitors. A derivative of this scaffold, compound 33, demonstrates exceptional potency and selectivity [1].

HDAC6 Inhibitor Scaffold
Class-level
Derivative 33: IC50 0.017 μM, selectivity >4000-fold
Scaffold supports selective HDAC6 inhibitor development
In vitro enzyme assay; derivative data
Medicinal Chemistry HDAC6 Inhibitor Scaffold

HA-966 & Enantiomers: Procurement Scenarios


Neuroscience: NMDA Glycine Site Function

Procurement Scenario: A researcher requires a selective antagonist for the glycine site of the NMDA receptor to dissect its role in synaptic plasticity, long-term potentiation (LTP), or excitotoxicity. Using the racemic (±)-HA-966 introduces sedative and ataxic effects from the (S)-(-)-enantiomer that can severely confound behavioral or electrophysiological readouts. The quantitative evidence clearly demonstrates that the (R)-(+)-enantiomer ((+)-HA-966) is >50-fold more potent at the NMDA receptor [1] and possesses the anticonvulsant activity [2] without the undesirable sedation. Therefore, the correct procurement decision is to source the single (R)-(+)-enantiomer to ensure clean, interpretable data that specifically interrogates the NMDA receptor glycine site.

Behavioral Pharmacology: Sedation & Motor Impairment

Procurement Scenario: In studies focused on sedative/hypnotic mechanisms, motor control, or ataxia, the (S)-(-)-enantiomer of HA-966 ((S)-(-)-HA-966) is the appropriate tool. The data show that the sedative and muscle relaxant effects are almost exclusively confined to this isomer [1], and it is >25-fold more potent than the (+)-enantiomer in producing sedation [2]. Procuring the (-)-enantiomer allows for a more targeted investigation of these specific pharmacological actions, distinct from NMDA receptor antagonism.

Medicinal Chemistry: HDAC6 Inhibitor Development

Procurement Scenario: A medicinal chemistry team is seeking a novel, synthetically tractable scaffold for designing isoform-selective HDAC6 inhibitors. The 3-aminopyrrolidin-2-one core, as found in HA-966, has been validated as a platform for generating potent and highly selective HDAC6 inhibitors, as demonstrated by derivatives showing nanomolar IC50 values and >4000-fold selectivity over other HDAC isoforms [1]. Procuring 3-amino-1-hydroxypyrrolidin-2-one as a synthetic intermediate or building block provides a direct entry point into this promising chemical space for creating new biological tools and therapeutic leads.

Neuropharmacology: Enantiomer-Specific Behavioral Effects

Procurement Scenario: A core facility or contract research organization (CRO) conducting diverse neuroscience studies requires a complete set of compounds for clients investigating NMDA receptor function, anxiety, or sedation. The data confirm that the racemic (±)-HA-966, (+)-HA-966, and (-)-HA-966 are not interchangeable; they produce distinct and quantifiably different behavioral outcomes [1][2]. Therefore, the appropriate procurement strategy involves stocking all three compounds to support a wide range of experimental paradigms, enabling researchers to select the precise tool for their specific hypothesis without encountering the confounding effects inherent to the racemate.

Application
Selection Property
Validation Focus
NMDA glycine site studies
Enantiomer-selective NMDA antagonist ((+)-HA-966)
Confirm enantiomeric purity; validate NMDA-dependent electrophysiology
Behavioral sedation/ataxia research
(-)-HA-966 enantiomer
Validate sedative-specific endpoints; exclude NMDA antagonism
HDAC6 inhibitor medicinal chemistry
3-Aminopyrrolidinone scaffold
HDAC6 isoform selectivity; synthetic accessibility
Neuroscience CRO compound library
Full set: racemate, (+)-, (-)-enantiomers
Support diverse research hypotheses; avoid cross-contamination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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